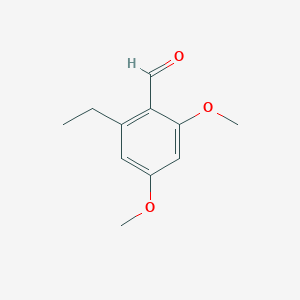

2-Ethyl-4,6-dimethoxybenzaldehyde

Description

Properties

IUPAC Name |

2-ethyl-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-5-9(13-2)6-11(14-3)10(8)7-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMQOKXXQSBTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299670 | |

| Record name | 2-Ethyl-4,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-16-7 | |

| Record name | 2-Ethyl-4,6-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39503-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethyl-4,6-dimethoxybenzaldehyde: Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the strategic modification of aromatic scaffolds is essential for optimizing pharmacokinetic profiles and target binding affinities. 2-Ethyl-4,6-dimethoxybenzaldehyde serves as a highly versatile, electron-rich building block. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its mechanistic reactivity—particularly its role as a critical precursor in "scaffold hopping" strategies for novel active pharmaceutical ingredients (APIs).

Structural Characterization & Physicochemical Profile

The molecular architecture of 2-ethyl-4,6-dimethoxybenzaldehyde is defined by a highly activated benzene ring. The presence of two strongly electron-donating methoxy groups at the 4- and 6-positions, combined with the mild inductive effect of the 2-ethyl group, creates a localized electron density that heavily influences its reactivity.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 2-ethyl-4,6-dimethoxybenzaldehyde |

| CAS Number | 39503-16-7[1] |

| Molecular Formula | C₁₁H₁₄O₃[1] |

| Molecular Weight | 194.23 g/mol [1] |

| Precursor CAS (1-ethyl-3,5-dimethoxybenzene) | 51768-56-0[2] |

| Core Functionality | Aromatic Aldehyde, Electron-Rich Ring |

The steric bulk of the ethyl group adjacent to the aldehyde moiety provides a unique spatial orientation that can dictate the stereochemical outcomes of downstream nucleophilic addition reactions[3].

Synthetic Methodologies: A Self-Validating Protocol

As Senior Application Scientists, we prioritize synthetic routes that are not only high-yielding but also mechanistically sound and orthogonally verifiable at every step. The synthesis of 2-ethyl-4,6-dimethoxybenzaldehyde from 1,3-dimethoxybenzene requires careful regiochemical control[3].

Step-by-Step Experimental Workflow

Phase 1: Friedel-Crafts Acylation

-

Objective: Regioselective installation of an acetyl group on 1,3-dimethoxybenzene[3].

-

Procedure: Dissolve 1,3-dimethoxybenzene in anhydrous dichloromethane (DCM) and cool to 0°C under an inert atmosphere. Add 1.1 equivalents of anhydrous AlCl₃. Slowly introduce 1.05 equivalents of acetyl chloride dropwise. Stir for 2 hours, then quench with ice-cold 1M HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

-

Causality: Cooling to 0°C is imperative to control the highly exothermic generation of the acylium ion and to suppress polyacylation or ether cleavage. The Lewis acid (AlCl₃) activates the acetyl chloride, while the strongly electron-donating methoxy groups direct the electrophilic attack to the activated ortho/para positions[3].

-

Self-Validation: The reaction's success is confirmed by the appearance of a sharp carbonyl stretch (~1680 cm⁻¹) in FTIR and a new methyl ketone singlet (~2.5 ppm) in ¹H NMR.

Phase 2: Carbonyl Reduction

-

Objective: Deoxygenation of the acetyl group to yield 1-ethyl-2,4-dimethoxybenzene (CAS: 51768-56-0)[2][3].

-

Procedure: Dissolve the intermediate in absolute ethanol. Add 10% Pd/C catalyst (10% w/w). Purge the vessel with hydrogen gas and stir vigorously under 1 atm of H₂ at room temperature until hydrogen uptake ceases. Filter through a pad of Celite and concentrate the filtrate.

-

Causality: Catalytic hydrogenation is selected over the Wolff-Kishner reduction to avoid harsh, strongly basic conditions that could lead to side reactions[3]. Pd/C selectively reduces the benzylic ketone to an alkyl group without hydrogenating the aromatic ring.

-

Self-Validation: Disappearance of the carbonyl peak in FTIR and the shift of the benzylic protons from a singlet to a characteristic ethyl quartet/triplet pattern in ¹H NMR confirm complete conversion.

Phase 3: Vilsmeier-Haack Formylation

-

Objective: Introduction of the aldehyde functionality to synthesize 2-ethyl-4,6-dimethoxybenzaldehyde[3].

-

Procedure: In a dry flask, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise to generate the Vilsmeier reagent. Slowly add the 1-ethyl-2,4-dimethoxybenzene intermediate. Heat the mixture to 80°C for 4 hours. Cool to room temperature, hydrolyze with aqueous sodium acetate, and extract with ethyl acetate.

-

Causality: The Vilsmeier-Haack reaction is highly specific for electron-rich aromatic systems. The synergistic directing effects of the two methoxy groups and the ethyl group dictate that formylation occurs exclusively at the least sterically hindered, highly activated position (ortho to the ethyl group and para to a methoxy group)[3].

-

Self-Validation: The final product is validated by the emergence of a distinct aldehyde proton singlet (~10.0-10.5 ppm) in ¹H NMR and a characteristic aldehyde carbonyl stretch (~1690 cm⁻¹) in FTIR.

Figure 1: Step-by-step synthetic workflow for 2-Ethyl-4,6-dimethoxybenzaldehyde.

Chemical Reactivity & Mechanistic Pathways

The aldehyde functional group of 2-ethyl-4,6-dimethoxybenzaldehyde is a highly reactive electrophilic center, making it a versatile hub for diverse mechanistic transformations[3].

-

Nucleophilic Addition: The carbonyl carbon readily undergoes condensation reactions with primary amines and hydrazines to form stable imines and hydrazones[3]. These derivatives are critical for protecting the aldehyde group during multi-step syntheses or for generating active pharmacophores.

-

Oxidation Pathways: Under mild oxidative conditions (e.g., using hydrogen peroxide), the aldehyde is smoothly converted to 2-(2-ethyl-4,6-dimethoxyphenyl)acetic acid[3]. Milder oxidants are chosen to prevent the oxidative cleavage of the electron-rich aromatic ring.

-

One-Carbon Homologation: A primary application of this compound is its conversion into phenylacetaldehyde derivatives[3]. Through a Wittig reaction utilizing (methoxymethyl)triphenylphosphine followed by acid hydrolysis, the carbon chain is extended. This avoids the direct handling of highly unstable aliphatic aldehydes, providing a robust route to 2-(2-ethyl-4,6-dimethoxyphenyl)acetaldehyde[3].

Figure 2: Mechanistic reactivity and homologation pathways for drug discovery.

Strategic Applications in Drug Development

In contemporary medicinal chemistry, "scaffold hopping" is a fundamental strategy used to discover new drug candidates with improved efficacy, reduced toxicity, and superior pharmacokinetic profiles[3]. 2-Ethyl-4,6-dimethoxybenzaldehyde acts as a privileged scaffold in this context.

By homologating this benzaldehyde into its corresponding phenylacetaldehyde (CAS: 721434-45-3), researchers can seamlessly integrate the 2-ethyl-4,6-dimethoxyphenyl moiety into complex biological targets[3]. The steric bulk of the ethyl group combined with the hydrogen-bond accepting capabilities of the methoxy groups allows for highly specific interactions within protein binding pockets, making it an invaluable intermediate in the synthesis of novel therapeutics.

References

-

LookChem. "Cas 51768-56-0,Benzene, 1-ethyl-3,5-dimethoxy". Available at: [Link]

Sources

Thermodynamic properties of dimethoxybenzaldehyde derivatives

An In-depth Technical Guide to the Thermodynamic Properties of Dimethoxybenzaldehyde Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Dimethoxybenzaldehyde (DMBA) isomers are foundational scaffolds in modern chemistry, with applications spanning pharmaceuticals, materials science, and fragrance development.[1][2] Their utility is not merely a function of their reactive aldehyde and methoxy groups but is also profoundly influenced by their solid-state and phase-change characteristics.[3] A comprehensive understanding of their thermodynamic properties—such as enthalpies of formation, fusion, and sublimation—is therefore indispensable for optimizing synthetic routes, designing stable drug formulations, and predicting material performance. This guide provides researchers, scientists, and drug development professionals with a synthesized overview of the theoretical underpinnings, experimental and computational methodologies, and practical applications related to the thermodynamics of these versatile compounds. We delve into the causality behind experimental choices, present detailed protocols for key analytical techniques, and consolidate available data to facilitate a deeper, more functional understanding of dimethoxybenzaldehyde derivatives.

The Strategic Importance of Thermodynamic Properties in a Molecular Context

The isomeric diversity of dimethoxybenzaldehyde, where the positioning of two methoxy groups on the benzaldehyde ring varies, gives rise to distinct physicochemical properties.[1] These differences in melting point, boiling point, and crystal packing are direct manifestations of their underlying thermodynamics. For drug development professionals, these are not trivial data points; they are critical parameters that govern a molecule's journey from a laboratory curiosity to a viable therapeutic agent.

-

Enthalpy of Formation (ΔfH°) : This fundamental property quantifies the stability of a molecule relative to its constituent elements. Comparing the ΔfH° of different isomers provides a direct measure of their relative thermodynamic stability, an essential consideration in synthetic pathway selection.

-

Enthalpy of Fusion (ΔfusH°) : Representing the energy required to transition from a highly ordered solid crystal lattice to a disordered liquid state, ΔfusH° is a proxy for the strength of the intermolecular forces in the crystal. This parameter is crucial for pre-formulation studies, impacting solubility, dissolution rates, and the physical stability of active pharmaceutical ingredients (APIs).

-

Enthalpy of Sublimation (ΔsubH°) : This value reflects the energy needed to transform a solid directly into a gas. It provides the most direct experimental measure of the total intermolecular interaction energy within the crystal lattice. For process chemists, ΔsubH° is vital for developing purification strategies like high-vacuum sublimation.

The interplay between these properties dictates how a DMBA derivative will behave in a given process, from its synthesis and purification to its formulation and ultimate biological action.

Methodologies for Thermodynamic Characterization: An Integrated Approach

A robust understanding of thermodynamic properties is achieved by integrating precise experimental measurements with high-level computational modeling. This dual approach provides a self-validating system where theoretical calculations can elucidate experimental observations and experiments can anchor theoretical models in physical reality.

Caption: Integrated workflow for determining thermodynamic properties.

Experimental Protocols: Quantifying Energy Changes

Experimental techniques provide the gold standard for thermodynamic data. The choice of method is dictated by the specific property being investigated.

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4] It is the primary method for determining the enthalpy of fusion (ΔfusH°) and melting temperature (Tfus).[5][6]

Field-Proven Protocol:

-

Calibration: Calibrate the DSC instrument's temperature and heat flow using high-purity standards (e.g., indium, tin) across the expected temperature range of the DMBA isomer.

-

Sample Preparation: Accurately weigh 2-5 mg of the DMBA isomer into a clean, hermetically sealed aluminum pan. An identical empty pan is used as the reference.

-

Thermal Program: Place both pans into the DSC cell. Heat the sample at a constant rate (e.g., 5-10 K/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

-

Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.

-

Analysis: Integrate the area under the melting peak to determine the total heat absorbed. The enthalpy of fusion (ΔfusH°) in J/g is calculated from this area, which is then converted to kJ/mol using the molar mass of the compound (166.17 g/mol ). The peak onset temperature is typically reported as the melting point.

Causality: A slow, controlled heating rate is crucial to ensure thermal equilibrium within the sample, yielding an accurate melting point and a well-defined peak for integration. The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

The enthalpy of sublimation (ΔsubH°) is derived from the temperature dependence of a compound's vapor pressure, governed by the Clausius-Clapeyron equation.[7] For low-volatility organic solids like DMBA derivatives, specialized techniques are required.

Knudsen Effusion Mass-Loss Effusion Method: This technique is ideal for measuring the very low vapor pressures of crystalline solids.[6]

Experimental Workflow:

-

Sample Loading: Place a small, known mass of the crystalline DMBA isomer into a Knudsen effusion cell, which is a small container with a precisely machined, small orifice (typically 0.5-1.0 mm diameter).

-

System Evacuation: Mount the cell in a high-vacuum chamber and evacuate to a pressure below 10⁻⁴ Pa.

-

Isothermal Heating: Heat the cell to a precise, constant temperature (T). The sample will effuse through the orifice into the vacuum.

-

Mass Loss Measurement: After a set period, cool the cell and accurately measure the mass loss (Δm) of the sample.

-

Vapor Pressure Calculation: The vapor pressure (P) at temperature T is calculated using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2 * π * R * T / M) where A is the orifice area, t is the time, R is the ideal gas constant, and M is the molar mass.

-

Temperature Dependence: Repeat steps 3-5 at several different temperatures over a range (e.g., 30 K).[7]

-

Data Analysis: Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is -ΔsubH°/R, from which the standard molar enthalpy of sublimation is determined.[7]

Causality: The high vacuum ensures that molecules exiting the orifice do not return, a key assumption of the method. The small orifice size is critical to maintain a near-equilibrium vapor pressure inside the cell during the experiment.

Computational Protocols: A Theoretical Lens

Computational chemistry provides invaluable insights into molecular properties, particularly for the gas phase, which can be challenging to measure experimentally.[8]

Quantum mechanical methods like DFT can accurately calculate the total electronic energy of a molecule in the gas phase.[9] From this, the gas-phase standard molar enthalpy of formation (ΔfH°(g)) can be derived.

Computational Workflow:

-

Structure Optimization: The 3D structure of the DMBA isomer is built in silico. A geometry optimization is performed using a selected DFT functional (e.g., M06-2X, B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[9]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy.

-

Enthalpy Calculation: The total gas-phase enthalpy at 298.15 K is calculated by summing the total electronic energy, ZPVE, and thermal corrections.

-

Enthalpy of Formation Calculation: ΔfH°(g) is determined using an atomization or isodesmic reaction scheme, where the calculated enthalpy of the molecule is compared to the calculated and experimental enthalpies of reference species.

Causality: The choice of functional and basis set is a trade-off between computational cost and accuracy. Functionals like M06-2X are often chosen for their good performance in thermochemical calculations.[9] The isodesmic reaction approach is preferred as it allows for significant cancellation of systematic errors in the calculation, leading to more reliable results.

Caption: Relationship between phase transition enthalpies.

Consolidated Thermodynamic Data for Dimethoxybenzaldehyde Isomers

While a complete experimental dataset for all DMBA isomers is not available in the literature, this section consolidates known experimental and calculated values. All isomers share the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ).[1]

| Isomer | CAS Number | Melting Point (Tfus) | Enthalpy of Fusion (ΔfusH°) | Enthalpy of Sublimation (ΔsubH°) | Enthalpy of Formation (ΔfH°gas) |

| 2,3-DMBA | 86-51-1 | 48-52 °C[10][11] | Data not available | Data not available | Data not available |

| 2,4-DMBA | 613-45-6 | 67-69 °C[12] | Data not available | Data not available | Data not available |

| 2,5-DMBA | 93-02-7 | 46-52 °C[13][14] | Data not available | Data not available | Data not available |

| 3,4-DMBA (Veratraldehyde) | 120-14-9 | 40-43 °C | 22.1 kJ/mol (from vapor pressure)[6] | 86.9 kJ/mol (from vapor pressure)[6] | Data not available |

| 3,5-DMBA | 7311-34-4 | 45-48 °C[15] | 16.99 kJ/mol (Calculated)[16] | Data not available | -365.52 kJ/mol (Calculated)[16] |

Analysis of Data: The available experimental data for 3,4-dimethoxybenzaldehyde (veratraldehyde) provides a crucial benchmark.[6] Its enthalpy of sublimation (86.9 kJ/mol) reflects significant intermolecular interactions within its crystal structure. The calculated data for 3,5-dimethoxybenzaldehyde suggests a lower enthalpy of fusion compared to the experimental value for the 3,4-isomer, which may indicate less efficient crystal packing or weaker intermolecular forces due to the meta-positioning of the methoxy groups.[16] The lack of comprehensive experimental data for the 2,3-, 2,4-, and 2,5- isomers represents a significant knowledge gap and an opportunity for future research. The differences in melting points among the isomers clearly indicate that the substitution pattern profoundly affects the crystal lattice energy.[1]

Practical Implications in Pharmaceutical and Materials Science

The thermodynamic data presented are directly applicable to solving real-world challenges in research and development.

-

Pharmaceutical Development : The stability of a crystalline API against conversion to an amorphous form or a less stable polymorph is governed by its thermodynamic properties. A higher enthalpy of fusion often correlates with greater lattice energy and, consequently, lower solubility. This information allows formulation scientists to select appropriate excipients and processing conditions (e.g., milling, granulation) to ensure the stability and bioavailability of the final drug product.[2]

-

Materials Science : In the synthesis of polymers and corrosion inhibitors, DMBA derivatives serve as key building blocks.[1] The heat of reaction, which is related to the enthalpy of formation of reactants and products, determines the thermal management requirements for a polymerization reactor. Furthermore, the sublimation properties are essential for purification and for application processes like vapor deposition in creating specialized coatings.

-

Synthetic Chemistry : The relative stability of isomers, indicated by their enthalpies of formation, can influence the product distribution in reactions where multiple isomers can be formed. Understanding the reaction thermodynamics can guide the optimization of conditions (temperature, pressure, catalyst) to favor the desired, most stable product. For instance, computational studies on the formation of 3,4-dimethoxybenzaldehyde have explored the reaction enthalpies of intermediate steps, providing insight into the overall energy profile of the synthesis.[9][17]

Conclusion and Future Outlook

The thermodynamic properties of dimethoxybenzaldehyde derivatives are critical determinants of their behavior, from molecular stability to bulk material characteristics. This guide has outlined the theoretical importance of these properties and detailed the robust experimental and computational methodologies required for their determination. While data for the widely used 3,4-isomer (veratraldehyde) is available, a clear gap exists for other isomers.

Future work should focus on a systematic experimental investigation of all DMBA isomers using the techniques described herein—DSC, combustion calorimetry, and vapor pressure measurements. This would create a complete and comparative dataset, allowing for a deeper understanding of the structure-property relationships governed by methoxy group positioning. Such a database would be an invaluable resource for scientists and engineers working to unlock the full potential of these versatile chemical building blocks.

References

- Benchchem. (n.d.). Literature review of the applications of different dimethoxybenzaldehyde isomers. Benchchem.

- 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10). Benchchem.

- Shenzhou Chemical. (n.d.). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Shenzhou Chemical.

- How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors. (2025, August 5). Raynergy Tek.

- Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4).

- Stewart, J., et al. (2021). Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry. MDPI.

- What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? - Knowledge - Bloom Tech. (2025, April 12). Bloom Tech.

- Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336.

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3,4-dimethoxy- (CAS 120-14-9).

- Cuesta, S., Arias, J., Gallegos, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412.

- News - What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? (2025, May 12). Shaanxi BLOOM TECH Co., Ltd.

- Cuesta, S., Arias, J., Gallegos, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules, 23(2), 412.

- NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook.

- (PDF) 3,4-Dimethoxybenzaldehyde - ResearchGate. (n.d.).

- 11.2 Calorimetry - UCalgary Chemistry Textbook. (n.d.).

- 2,4-Dimethoxybenzaldehyde 98 613-45-6. (n.d.). Sigma-Aldrich.

- 5.5: Calorimetry - Chemistry LibreTexts. (2026, January 27). Chemistry LibreTexts.

- Calorimetry (A-Level) | ChemistryStudent. (n.d.). ChemistryStudent.

- 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H - Safrole. (n.d.). Safrole.

- 3,4-Dimethoxybenzaldehyde 99 120-14-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2,5-Dimethoxybenzaldehyde - Wikipedia. (n.d.). Wikipedia.

- 2,4-Dimethoxybenzaldehyde - Wikipedia. (n.d.). Wikipedia.

- Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling - PMC. (n.d.). National Center for Biotechnology Information.

- 2,3-Dimethoxybenzaldehyde | 86-51-1 | Benchchem. (n.d.). Benchchem.

- 3,4-DIMETHOXYBENZALDEHYDE - Ataman Kimya. (n.d.). Ataman Kimya.

- Computational Thermodynamic Properties - Fiveable. (n.d.). Fiveable.

- 3,5-Dimethoxybenzaldehyde | 7311-34-4 - ChemicalBook. (2026, January 13). ChemicalBook.

- 2,3-Dimethoxybenzaldehyde 98 86-51-1. (n.d.). Sigma-Aldrich.

- 3,5-Dimethoxybenzaldehyde 98 7311-34-4. (n.d.). Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. fiveable.me [fiveable.me]

- 9. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3-Dimethoxybenzaldehyde | 86-51-1 | Benchchem [benchchem.com]

- 11. 2,3-Dimethoxybenzaldehyde 98 86-51-1 [sigmaaldrich.com]

- 12. 2,4-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. safrole.com [safrole.com]

- 14. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 15. 3,5-Dimethoxybenzaldehyde | 7311-34-4 [chemicalbook.com]

- 16. 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene | MDPI [mdpi.com]

2-Ethyl-4,6-dimethoxybenzaldehyde as a building block in organic synthesis

An In-Depth Technical Guide to 2-Ethyl-4,6-dimethoxybenzaldehyde as a Versatile Building Block in Organic Synthesis

Abstract

2-Ethyl-4,6-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde poised to serve as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a sterically influential ethyl group and two electron-donating methoxy groups ortho and para to the formyl moiety—imparts a distinct combination of reactivity and structural rigidity. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore the molecule's fundamental properties, delineate robust strategies for its regioselective synthesis, and analyze the reactivity of its core functional group. Furthermore, we will detail its application in key synthetic transformations, such as condensation and oxidation/reduction reactions, highlighting its potential in constructing complex molecular architectures relevant to the pharmaceutical, agrochemical, and fine chemical industries.

Core Compound Analysis: Identity and Properties

Chemical Identity and Structure

2-Ethyl-4,6-dimethoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group (-CHO) at position 1, an ethyl group (-CH₂CH₃) at position 2, and two methoxy groups (-OCH₃) at positions 4 and 6. The electron-donating nature of the methoxy groups significantly activates the aromatic ring, while the ortho-ethyl group introduces considerable steric hindrance around the aldehyde functionality. This steric shield is a critical feature, influencing the aldehyde's reactivity towards nucleophiles and the conformational preferences of its derivatives.

Physicochemical Properties

The precise experimental data for 2-Ethyl-4,6-dimethoxybenzaldehyde is not broadly published. However, its properties can be reliably estimated based on structurally similar compounds like 2,4-dimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde.[1][2][3]

| Property | Predicted Value / Description | Rationale / Comparison |

| Molecular Formula | C₁₁H₁₄O₃ | Derived from structure |

| Molecular Weight | 194.23 g/mol | Calculated from formula[4] |

| Appearance | White to pale yellow crystalline solid | Typical for substituted benzaldehydes[3][5] |

| Melting Point | 60-75 °C | Similar to 2,4-dimethoxybenzaldehyde (67-72 °C)[3] |

| Boiling Point | ~280-300 °C | Higher than 2,4-dimethoxybenzaldehyde (290 °C) due to increased MW[1] |

| Solubility | Soluble in common organic solvents (Ethanol, Chloroform, Ether); Insoluble in water | Common trait for aromatic aldehydes[1] |

Predicted Spectroscopic Profile

Predictive analysis based on analogous structures provides a foundational spectroscopic fingerprint for compound verification.[6]

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~10.4 ppm (s, 1H, -CHO), δ ~6.2-6.4 ppm (m, 2H, Ar-H), δ ~3.8-3.9 ppm (s, 6H, 2x -OCH₃), δ ~2.8 ppm (q, 2H, -CH₂CH₃), δ ~1.2 ppm (t, 3H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~191 ppm (C=O), δ ~165 ppm (Ar-C-OMe), δ ~163 ppm (Ar-C-OMe), δ ~140 ppm (Ar-C-Et), δ ~115 ppm (Ar-C-CHO), δ ~95 ppm (Ar-CH), δ ~93 ppm (Ar-CH), δ ~56 ppm (-OCH₃), δ ~25 ppm (-CH₂CH₃), δ ~15 ppm (-CH₂CH₃) |

| IR (KBr) | ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1680 cm⁻¹ (C=O stretch, aldehyde), ~1600, 1580 cm⁻¹ (C=C stretch, aromatic), ~1200-1100 cm⁻¹ (C-O stretch, ether) |

| Mass Spec (EI) | M⁺ at m/z = 194. M-1 at 193 (loss of H), M-29 at 165 (loss of CHO or Et). |

Synthesis Strategies: Achieving Regiocontrol

The primary challenge in synthesizing 2-Ethyl-4,6-dimethoxybenzaldehyde is the regioselective introduction of the formyl group onto the 1-ethyl-3,5-dimethoxybenzene precursor. The two methoxy groups are powerful ortho-para directors, activating the C2, C4, and C6 positions. Standard electrophilic formylation methods like the Vilsmeier-Haack or Gattermann reactions would likely yield a mixture of products, with formylation at the less-hindered C4 position being a significant competing pathway.[7] Therefore, a directed approach is superior.

Retrosynthetic Analysis

A logical disconnection strategy points towards ortho-directed metalation as the key step for ensuring the desired regiochemistry.

Caption: Retrosynthetic analysis of the target aldehyde.

Recommended Synthetic Route: Directed Ortho-Metalation

This method leverages the powerful directing ability of the two methoxy groups to deprotonate the C2 position—the most acidic proton due to inductive effects and chelation stabilization—using a strong organolithium base.[7] Subsequent quenching with a formylating agent delivers the desired product with high regioselectivity.

Caption: Synthetic workflow using directed ortho-metalation.

Detailed Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-ethyl-3,5-dimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiating: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes. The solution may develop a color.

-

Activation: Stir the mixture at 0 °C for 2 hours to ensure complete deprotonation at the C2 position.[7]

-

Formylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Alternative Synthetic Routes

While less regioselective, classical formylation methods could be optimized.

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from POCl₃ and DMF) to formylate electron-rich aromatic rings.[8][9][10] For 1-ethyl-3,5-dimethoxybenzene, the reaction temperature and stoichiometry would need careful optimization to favor attack at the sterically hindered C2 position over the electronically favorable C4 position.[10]

-

Gattermann Reaction: This method employs HCN and HCl with a Lewis acid catalyst.[11] A safer modification uses zinc cyanide (Zn(CN)₂) and HCl. Similar to the Vilsmeier-Haack reaction, it is an electrophilic aromatic substitution and would likely face challenges with regioselectivity for this specific substrate.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-Ethyl-4,6-dimethoxybenzaldehyde stems from the reactivity of its aldehyde group, which can be modulated by the electronic and steric environment of the substituted ring. The electron-donating methoxy groups increase the nucleophilicity of the carbonyl oxygen but decrease the electrophilicity of the carbonyl carbon.[12]

Key Transformations of the Aldehyde Group

This building block is an excellent substrate for a variety of fundamental organic transformations.

Caption: Core reactions of 2-Ethyl-4,6-dimethoxybenzaldehyde.

-

Condensation Reactions: It is an ideal electrophile for base-catalyzed condensation reactions.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-ethyl-4,6-dimethoxybenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).[12][13] This acid derivative is a valuable intermediate for amides and esters.

-

Reduction: Selective reduction of the aldehyde to 2-ethyl-4,6-dimethoxybenzyl alcohol is easily achieved with mild hydride reagents such as sodium borohydride (NaBH₄).[12]

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important ligands in coordination chemistry and intermediates for synthesizing more complex amine derivatives.[14]

Protocol: Example Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative, a common application for aromatic aldehydes.[5]

-

Setup: In a round-bottom flask, dissolve 2-Ethyl-4,6-dimethoxybenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Reaction Initiation: Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (KOH, 2-3 eq) dropwise with vigorous stirring.

-

Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture often turns colored and a precipitate may form.

-

Workup: Once the reaction is complete (typically 4-12 hours), pour the mixture into a beaker of ice-cold water and acidify with dilute HCl until the pH is ~2-3.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and air dry.

-

Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Applications in Complex Molecule Synthesis

Substituted benzaldehydes are cornerstone intermediates in several high-value chemical industries.[15]

-

Pharmaceutical Synthesis: The 2-ethyl-4,6-dimethoxy substitution pattern can be found in various natural products and pharmacologically active molecules. This building block serves as a key precursor for synthesizing compounds with potential anti-inflammatory, antimicrobial, or anticancer properties, similar to derivatives of 2,4,6-trimethoxybenzaldehyde.[5][16][17] The ethyl group can provide a crucial lipophilic interaction in a protein binding pocket, while the methoxy groups can act as hydrogen bond acceptors.

-

Agrochemicals: Many pesticides and herbicides are built from highly substituted aromatic cores. The unique electronic and steric properties of this aldehyde make it an attractive starting point for novel agrochemical discovery.

-

Fine Chemicals: In the fragrance and materials science sectors, complex aromatic aldehydes are used to synthesize dyes, polymers, and specialty additives.[3]

Conclusion

2-Ethyl-4,6-dimethoxybenzaldehyde is a highly functionalized and strategically designed building block for advanced organic synthesis. While its direct synthesis requires a regiocontrolled approach, such as directed ortho-metalation, the resulting molecule offers significant potential. The sterically hindered yet electronically tuned aldehyde group allows for a wide range of subsequent transformations. For researchers and professionals in drug development and materials science, this compound represents a valuable tool for accessing novel chemical space and constructing complex, high-value molecular architectures.

References

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnazdWHQfyzlfeECT4jvl_zCwgSEI6dCIccRWyo06FhjK68Ca0LmrY00u0xY2SvyeppZtaVhLtcnsK46jItVyd7IFiupWM-gjRBnSvVJ1q9PstSBCIPI1DJyOz5p0pcUInddGM8w0MjkXciIEW8e-WU5-17q5qzEy1ezzP3NkZofZW2GqAL7p8ksmSaMW--gAC6bd5VZ1pLVKMV6Q2Uw==]

- Vilsmeier-Haack Reaction. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErP294qEp-pXv-4o0umQIKKG2ZbMtdZk_kIeq5_8wyVGeJUiQC7BmYHZrtQkiJM2J0AnPoDFMdUmbzg8v5FxEN9QfFr_vowuViBPSXqPCCMoh9WadCyITDFXVwXh1__zMJBWSdpzzbku5RpanZSQaakSYYUqp3v-osMM7J2NEGSai5moEYVc2uHA==]

- Gattermann reaction. Wikipedia. [URL: https://en.wikipedia.

- Vilsmeier-Haack Reaction. Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]

- Vilsmeier-Haack Reaction. J&K Scientific LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc6pKu2JTiWmSNocsWUOZtf24JLoCPREhu1ZAy7omzWiF5feOBRgEFr92y_t909uIi0yYAH8SuOM66ZzQ97c0PcLgesAsDyB_SJ4BY1Ep1InAodRF1KbX3tjEHD-KeQBSftDs1rVQX6t7Vdg1lM3ilv8edeSqbTq08GAm5_tku]

- Tandem Reactions: Synthesis of Substituted Benzaldehydes. University of North Carolina at Pembroke. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETPKUWvqhz2HFZgsu7fffbpeLqvqDu3y4Plj_N0adlSS9KtyVfItTd19BbKi-f9k7jhZ9UsJ_WEyX23-czsv8UiilFn05dFNoBriV6T8SdCZ1hjLZPCXuMGduvqz5hlt7niwaT-ilDRky3I-KHrpRPEsgQX30CzDGK7nJ0-EtFq1_QhBoWmaP8eRgtO7qQuJiQzU4=]

- Vilsmeier–Haack reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]

- Gattermann reaction. LS College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3TWjJCKPWIxqr8KGuvBaKC0V7V247HHcPAjLvmil-5_4WAUN9DvlPw_UoIhi-AnSuXWU21TR9SJshx2g1gVdWfLHjPDbIJ1kh3zApLn7thj1EkkzF_TmN2KXdSAlDlcXJNHfrkL0QhujsmjcDr_-8uOEVQQuao6lIllPvWxpeAix9KtxYRTZYffMeGw==]

- Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo960965h]

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01361]

- Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. [URL: https://testbook.

- Gattermann Koch Reaction Mechanism. BYJU'S. [URL: https://byjus.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH09oysT6tA4GtT-RqODDgXYL4zgyEg8Z5yFJXuO2_AiuqB7y0FHmbJnPU3tGqX3N2-RwHJEctkPxa9a3q5qtZ4wyu6ETdvaZoO0d-YXLfmvboA_Rx0eZXbY2oGeYapd9KlzXMrOSUaVKhWXhx-JhQeun4cx1zQFNrk2vQG073vNE4g2CYCnEg=]

- Synthesis of Aromatic Aldehydes via Gattermann-Koch Reaction: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhEqrIxgJ4Un0dJpKjPiAUm_Tvn6JpOzPmMNZd1D00BOVhajcnUQQP-OiXE9n30jmBKxenZosimnsiBvdDVryMyW5DoGlVvviqtVHuFmFDsbwxHgZW7NPWyN9TGqcciAvkhrGiSDvn-BQXUgNHk-FQQPqDnUx6qPl5pSxuzkAdEFTfSI3YjquBLV8tytGmMYpHtc2PzMLpIN4Q2c6xF51wxEsEZg4khhjycGlv1Lxag7IehNc4HLwJ]

- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [URL: https://www.researchgate.

- Electronic Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- 2,6-Dimethoxybenzaldehyde synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/3392-97-0.htm]

- ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0405]

- 2,5-Dimethoxy-4-ethylbenzaldehyde. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/606644]

- Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Kmx6j3g1sYwdtnbAiaFuSnNASTMkYXJKpu6uZoKq8TAWkGnBFCNQrhnJKMRbw6SJqNkk2lWXU7_ZHzX6M3_bc2-y6tG2c7aq7MGizGoOG425idA-uHR5h0o2V7AvTuuMKbL2sMfG8O5zkup5xe_faElYr6czUNrkqGsYSkuQ44XLCgC6CF7guM4BsZ4EE5kYLOlhG59iRvcpRQ==]

- 2,4-dimethoxybenzaldehyde. WebQC. [URL: https://webqc.org/molecule.php?name=2,4-dimethoxybenzaldehyde]

- Process for preparing 2,5-dimethoxy benzaldehyde. Google Patents. [URL: https://patents.google.

- Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/1911/ct/ct9119901320]

- 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Zhongding. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkHkMvD7sq5wB38wqCnMeMUz9Ych7ATZVAfG49VI_pfAhzeU7CaSz4ni38syFmNwdKaCfbZJJJd6j5yRsENJjfXLt53h4kSzwI10Hk6VMfIau43d2iRHEJIxBMhPNSk6Wrd1MwuZi9ClUkf6yRbC4fZt9jct1H6Vmdc96YGoyoRhtC5XrUxdes6ZXM0O9sbw==]

- 2,4,6-Trimethoxybenzaldehyde. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70019]

- The Versatility of 2,4,6-Trimethoxybenzaldehyde in Condensation Reactions: A Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQNyz3Z24agpNubKQ6AH3Mv1DG0QxZgy8PYLbXfKA_hg8ZvXWZ3VLeCQ5kd8ivxBAjzaK6dvUu48vZSQbdmT2DNqcD_QTvYtsge1v_sR2tzFz_oRoeVpjEBTcFYQcDENdADoQdLnRa8KArL93-H_VHZAcNqs2-htlhQlpUzvCRcPTjUkMZ0xUlCXtJA7FFApuUDCnukl6ViJDe7frbLvFxjNW5qoAzXVjGOxndB7btu5NEfPqjMY9QyQql9O8O]

- 2,4,6-Trimethoxybenzaldehyde. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C830795&Mask=200]

- What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. Xiamen Huaqiangda Biotechnology Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCkzSMJMGpD_KCV9mY4S9kB_mx52WUr5XH21ht4EtJ2QhJsvRtQL0NwiTl6Bbv8lm_0Eo0XN5A6qvjI5rwMhOSxlMQg3kE_dM6QnaV3YIKbuJEpexNjBeqQHwL2IjBXNRGKUKJfwxdw_eBnVvAu8cgJfchrN8wWl7BboUzg19k86Dc84qDd3q7r3g_n9C7Q9HdpNDoW_TANgWKLZaiCqc9e0rUkAfNbJ-NG-qhj07Mkgpx1NqHz6KB]

- 2,4-Dimethoxybenzaldehyde. Chem-Impex. [URL: https://www.chemimpex.com/products/06443]

- What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. Shenzhou Chemical. [URL: https://www.shenzhouchem.com/news/what-are-the-uses-characteristics-and-advantages-of-2-5-dimethoxybenzaldehyde-cas-93-02-7-142279.html]

- Spectroscopic analysis of 2,3-, 2,4-, and 3,4-dimethoxybenzaldehyde. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9D8P-kL_OxdVp-wVh-JFo5nLnyyJ7TQTUnvycdoWgZMI6EhUDemKPV6oxZKFanH9jJRkHyi7gTM_z-NxKoaUnPQmRfzPXGp5Osz6tP33vvyJ2QoO57510iy_JIkZwLKwgLXCEL36vXS_qnTvxqlN905l5WhcXyMqUGGJaEuf22grOo8pKyhgLt9p_bYD7gGrCtqPtNZDyKH0vKw==]

- How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. Knowledge. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiy2WE9t_4dp4aar2HjdIz25yjGt6kr2XxmaxYtFI9od8nNRZbj-SJ4hqb7YdTlctP5NwEraAVA-KPEbGqQUuj1T5iyHrCCm8Km4BPqJB0dFZw_dGwF-96P323BwGVPe4CKP47cccVqFYsUsRrnEBPJJg72Fny4fP0uewx3cRh-567R-mtQjo31lb1k4wB18Jj_N6kjsY=]

- 2,5-dimethoxybenzaldehyde. The Good Scents Company. [URL: http://www.thegoodscentscompany.

- The Role of 2-Hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ScbF417jiJpGBEvA4NlYdR6S8yXIKseHWz8ynN4rSaAgAU6gjMH8LXT8lRO03FjiTKT0595ckm34ctbOm5WvSjoizSJQSp03g867fk5uSoWdXqpd4OB8iFQGK7MzT9AfQzFh8YvUtUc16lm3-o4ddXQsv90E8x6CMDZWtTCCLMIgUimTkONSnDXJxKazfu-v6jurNxnabIVxnfgkJsreFejkIN_uqecGu3q29xEA9VgY4ZnAWvADtA==]

- 2,4-Dimethoxybenzaldehyde (CAS 613-45-6). Fluorochem. [URL: https://www.fluorochem.co.uk/products/023158]

- Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAaroVCpncCbTqezDO-a4-X-zivh070PfYbxLKpBq5eLFlw6H6tf6vtMmFk9gld_ySZEVWeSNGcpIYSWSO24jWDscK9gWlQsFkquMlMcSvQ5GutGuDsJ9eU8Lm8JMauQycpV0aPLN4LFRDMY9GhDaatlz4cmznQFCZTCvlwFMq4HQUihGOKjteBAGC9ZCr8MftIAaZtl-y0tbd1FUkikE1zlgYx8rLsqIEdAPj-eUHKOidsP9PLfn6yI6caUsSTmnlv44g_i27CvbcHVsy1JdStJJHmaikMQ==]

- 2,4-Dimethoxybenzaldehyde 98 613-45-6. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d131508]

- Synthesis of aldehyde building block 3. Conditions and reagents. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-aldehyde-building-block-3-Conditions-and-reagents-i-three-step_fig3_326622416]

- How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. Knowledge. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuIZ4M7RtjSMXU9nWHQB-kJe_uVMqVQ6rVOn_CaJDc7MZ8pcOxB_cPbJEjq2xr_xSONLsH-WrIKEdZ7AAY-F36-ug1gaYDay79uGLEijvotSQiZlNWcv9vLDx05fUq7yty6J3t1HJgEtI9xzCYSnl5VcIEosK3Xvme11QNUBDB6UCxEG6jpF-E1LkC4wyTwZXBB6TDaRic]

Sources

- 1. 2,4-dimethoxybenzaldehyde [chemister.ru]

- 2. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,5-Dimethoxy-4-ethylbenzaldehyde | C11H14O3 | CID 606644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bloomtechz.com [bloomtechz.com]

- 15. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 16. News - What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? [unilongmaterial.com]

- 17. shenzhouchem.com [shenzhouchem.com]

Difference between 2-Ethyl-4,6-dimethoxybenzaldehyde and 2,4-dimethoxybenzaldehyde

An Architect’s Guide to Substituted Benzaldehydes: A Comparative Analysis of 2-Ethyl-4,6-dimethoxybenzaldehyde and 2,4-Dimethoxybenzaldehyde

Executive Summary

In the realm of advanced organic synthesis and analytical chemistry, substituted benzaldehydes serve as precision instruments rather than mere building blocks. The spatial arrangement of electron-donating groups and steric bulk fundamentally dictates their utility. As a Senior Application Scientist, I frequently observe that the subtle structural differences between 2,4-dimethoxybenzaldehyde (2,4-DMB) and 2-ethyl-4,6-dimethoxybenzaldehyde (2-E-4,6-DMB) completely alter their reaction kinetics, synthetic pathways, and downstream applications.

This whitepaper provides an in-depth technical analysis of these two compounds, detailing their physicochemical discrepancies, self-validating synthetic protocols, and specialized applications in drug development and analytical quantification.

Structural and Physicochemical Discrepancies

The fundamental difference between these two compounds lies in their substitution patterns, which govern their electronic activation and steric accessibility.

-

2,4-Dimethoxybenzaldehyde: Features methoxy groups at the C2 (ortho) and C4 (para) positions. Because the C6 position remains unsubstituted (mono-ortho substitution), the carbonyl carbon is highly accessible to incoming nucleophiles. The synergistic electron-donating effect of the methoxy groups makes the ring highly reactive to electrophilic aromatic substitution, while the aldehyde remains an excellent electrophile for condensation reactions[1][2].

-

2-Ethyl-4,6-dimethoxybenzaldehyde: Features an ethyl group at C2 and methoxy groups at C4 and C6. This di-ortho substitution (bulky ethyl at C2, methoxy at C6) creates a severe steric shield around the aldehyde group. This steric congestion drastically reduces the kinetics of nucleophilic addition, requiring highly reactive nucleophiles or forcing conditions for homologation[3].

Quantitative Data Summary

| Physicochemical Property | 2,4-Dimethoxybenzaldehyde | 2-Ethyl-4,6-dimethoxybenzaldehyde |

| CAS Number | 613-45-6[4] | 39503-16-7[5] |

| Molecular Formula | C₉H₁₀O₃[1] | C₁₁H₁₄O₃[5] |

| Molecular Weight | 166.17 g/mol [1] | 194.23 g/mol |

| Melting Point | 67–69 °C[1] | N/A (Typically an intermediate oil) |

| Substitution Pattern | Mono-ortho (Methoxy at C2) | Di-ortho (Ethyl at C2, Methoxy at C6) |

| Steric Hindrance | Low (Accessible carbonyl) | High (Sterically locked carbonyl) |

| Primary Utility | Analytical reagent (DMBA assay), Chalcone synthesis | API precursor, Homologation intermediate |

Mechanistic Pathways & Synthetic Methodologies

The synthesis of these two compounds requires entirely different strategic approaches due to their distinct substitution patterns.

Synthesis of 2,4-Dimethoxybenzaldehyde via Vilsmeier-Haack Formylation

Because 1,3-dimethoxybenzene is highly activated at the 4-position by the synergistic ortho/para-directing effects of the two methoxy groups, direct formylation is highly efficient. The Vilsmeier-Haack reaction is the gold standard here, utilizing phosphorus oxychloride (POCl₃) to activate dimethylformamide (DMF) into a highly electrophilic chloroiminium ion[1][2].

Fig 1: Logical workflow of the Vilsmeier-Haack formylation mechanism for 2,4-dimethoxybenzaldehyde.

Self-Validating Protocol:

-

Activation: Cool DMF (15 mmol) in an ice bath. Dropwise add POCl₃ (9 mmol) under inert atmosphere to form the Vilsmeier complex. Causality: Temperature control prevents the thermal decomposition of the unstable chloroiminium ion.

-

Substitution: Add 1,3-dimethoxybenzene (7.5 mmol) to the mixture. Heat to 65 °C for 15 hours[4].

-

Validation Check 1: The formation of a thick green/yellow syrup indicates the successful generation of the iminium intermediate[4].

-

Hydrolysis: Quench the reaction with ice water to halt electrophilic activity, followed by alkalization with 2M NaOH.

-

Validation Check 2: The immediate precipitation of a yellow/white solid confirms the hydrolysis of the iminium salt to the target aldehyde. Purify via Kugelrohr sublimation (140-150 °C, 0.6 mm Hg)[4].

De Novo Synthesis of 2-Ethyl-4,6-dimethoxybenzaldehyde

Unlike 2,4-DMB, you cannot simply "ethylate" a pre-existing benzaldehyde due to directing group conflicts. The ring must be constructed prior to formylation. The optimal retrosynthetic pathway begins with 1,3-dimethoxybenzene, utilizing a Friedel-Crafts acylation followed by reduction to install the ethyl group, and concluding with regioselective formylation[3].

Fig 2: Multi-step retrosynthetic workflow for 2-ethyl-4,6-dimethoxybenzaldehyde production.

Self-Validating Protocol:

-

Acylation: React 1,3-dimethoxybenzene with acetyl chloride and AlCl₃ catalyst. Validation Check: The appearance of a strong carbonyl stretch (~1670 cm⁻¹) in FTIR confirms acetyl incorporation[3].

-

Reduction: Reduce the acetyl group to an ethyl group via catalytic hydrogenation or Wolff-Kishner reduction to yield 1-ethyl-2,4-dimethoxybenzene[3]. Validation Check: The disappearance of the ketone carbonyl peak in FTIR validates the reduction.

-

Formylation: Subject the 1-ethyl-2,4-dimethoxybenzene to Vilsmeier-Haack conditions. The synergistic directing effects of the two methoxy groups will force the formyl group into the sterically hindered C6 position (between the ethyl and methoxy groups), yielding 2-ethyl-4,6-dimethoxybenzaldehyde[3].

Application Workflows in R&D

2,4-Dimethoxybenzaldehyde in Analytical Chemistry (DMBA Assay)

Because of its unhindered carbonyl and electron-rich ring, 2,4-DMB is the globally recognized gold standard reagent for the specific quantification of phlorotannins (marine polyphenols). The DMBA assay relies on the electrophilic attack of the 2,4-DMB aldehyde carbon exclusively on the highly activated meta-positions of 1,3- and 1,3,5-substituted phenols[6][7].

Fig 3: Step-by-step workflow of the DMBA assay for selective phlorotannin quantification.

Self-Validating Protocol:

-

Preparation: Defat the algal extract to remove non-polar interferents[6].

-

Reaction: Mix the extract with a DMBA reagent solution (prepared in glacial acetic acid and HCl). Causality: The acidic environment protonates the 2,4-DMB carbonyl, turning it into a potent electrophile.

-

Validation Check: The development of a distinct pink chromophore absorbing at 510 nm confirms the specific electrophilic aromatic substitution. The assay is self-validating for specificity; standard ortho/para-substituted phenolics (like tannic acid) will not produce this color change[6][8].

2-Ethyl-4,6-dimethoxybenzaldehyde as an API Precursor

The primary utility of 2-E-4,6-DMB is not as an end-product, but as a sterically locked intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Specifically, it undergoes one-carbon homologation (via Wittig reaction with methyltriphenylphosphonium bromide followed by epoxidation and rearrangement) to form 2-(2-ethyl-4,6-dimethoxyphenyl)acetaldehyde [3]. The steric bulk of the di-ortho substitution ensures high regiocontrol during subsequent downstream cyclizations.

Conclusion

While 2,4-dimethoxybenzaldehyde and 2-ethyl-4,6-dimethoxybenzaldehyde share a dimethoxy-substituted aromatic core, their applications in the laboratory are entirely divergent. 2,4-DMB’s accessible carbonyl makes it an ideal analytical probe and condensation reagent. Conversely, the severe steric hindrance engineered into 2-ethyl-4,6-dimethoxybenzaldehyde makes it a specialized, highly controlled precursor for advanced pharmaceutical homologation. Understanding the causality behind their structural sterics is paramount for any drug development professional or synthetic chemist.

References

- Source: grokipedia.

- Source: chemicalbook.

- Source: 1pchem.

- 2-(2-Ethyl-4,6-dimethoxyphenyl)

- Source: utupub.

- Source: researchgate.

- Source: nih.

- Source: nih.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde | 721434-45-3 | Benchchem [benchchem.com]

- 4. 2,4-Dimethoxybenzaldehyde | 613-45-6 [chemicalbook.com]

- 5. 1pchem.com [1pchem.com]

- 6. utupub.fi [utupub.fi]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Phlorotannins Extraction from Fucus vesiculosus and Evaluation of Their Potential to Prevent Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Substituted Dimethoxybenzaldehydes in Chemical Research

A Note on 2-Ethyl-4,6-dimethoxybenzaldehyde: An extensive review of the current chemical literature and historical archives does not yield specific information regarding the discovery or detailed research history of 2-Ethyl-4,6-dimethoxybenzaldehyde. This suggests that the compound may be a novel or less-documented molecule. However, the structural motif of a substituted dimethoxybenzaldehyde is of significant interest in synthetic and medicinal chemistry. This guide, therefore, provides a comprehensive overview of the historical context, discovery, and synthetic methodologies for the broader class of dimethoxybenzaldehydes, which are crucial precursors in various fields of chemical research.

Introduction: The Foundational Role of Substituted Benzaldehydes

The story of substituted benzaldehydes is deeply rooted in the history of organic chemistry. The journey began with the isolation of the simplest aromatic aldehyde, benzaldehyde, from bitter almonds in 1803.[1] The subsequent elucidation of its structure and the development of synthetic methods by Wöhler and Liebig in 1832 laid the groundwork for the exploration of its numerous derivatives.[1] Among these, dimethoxybenzaldehydes have emerged as a class of highly versatile intermediates, pivotal in the synthesis of pharmaceuticals, fragrances, and specialty chemicals.[2][3][4][5] Their utility stems from the presence of three key functional groups: the reactive aldehyde, and the electron-donating methoxy groups that activate the aromatic ring and influence its reactivity and the properties of the resulting products.[6]

Classical Synthetic Methodologies: The Art of Formylation

The introduction of a formyl group (-CHO) onto an aromatic ring, a process known as formylation, is a cornerstone of synthetic organic chemistry. Several named reactions, developed in the late 19th and early 20th centuries, remain fundamental to accessing substituted benzaldehydes.

The Gattermann Reaction: A Classic Route to Aromatic Aldehydes

Named after the German chemist Ludwig Gattermann, this reaction involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8] It is a type of electrophilic aromatic substitution and is similar to the Friedel-Crafts reaction.[7][8]

The Gattermann-Koch reaction is a notable variation that utilizes carbon monoxide (CO) and HCl.[8][9] However, this method is generally not applicable to phenol and phenol ether substrates, making the original Gattermann reaction more suitable for the synthesis of many dimethoxybenzaldehydes.[9]

Reaction Mechanism:

The reaction proceeds through the following key steps:

-

Formation of the Electrophile: Hydrogen cyanide reacts with hydrogen chloride and the Lewis acid to form an electrophilic intermediate, formimino chloride.[7][10]

-

Electrophilic Attack: The electron-rich aromatic ring of a dimethoxybenzene derivative attacks the electrophile.[10]

-

Aromatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring.[10]

-

Hydrolysis: The iminium salt formed is hydrolyzed during workup to yield the final aldehyde.[10]

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Synthesis of Anisaldehyde (as a representative example) [1]1. To a stirred solution of anisole (0.1 mol) in N,N-dimethylformamide (DMF, 0.5 mol) at 0 °C, phosphorus oxychloride (0.15 mol) is added dropwise, ensuring the temperature remains below 10 °C. [1]2. The reaction mixture is then heated to 90-100 °C for 2-3 hours. [1]3. After cooling to room temperature, the mixture is poured into a stirred mixture of crushed ice and a sodium acetate solution. [1]4. The product is isolated by steam distillation. [1]

Applications in Drug Development and Chemical Industry

Dimethoxybenzaldehyde isomers are not just laboratory curiosities; they are vital building blocks in the creation of a wide array of commercially important molecules.

Pharmaceutical Synthesis:

-

2,5-Dimethoxybenzaldehyde is a well-known precursor in the synthesis of various psychoactive phenethylamines, such as 2C-H, which in turn is used to produce other compounds like 2C-B and 2C-I. [11][12]It also serves as a key intermediate for preparing antibacterial and antiviral drugs. [3][4]* 2,6-Dimethoxybenzaldehyde is utilized in the synthesis of thiazolidin-4-one derivatives, which have shown potential as HIV-1 reverse transcriptase inhibitors. [13]* 2,4-Dimethoxybenzaldehyde acts as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new medications. [5] Fragrance and Flavor Industry: Many dimethoxybenzaldehyde derivatives possess pleasant aromas and are used in the formulation of perfumes and fragrances. [2][5]For instance, 2,5-Dimethoxybenzaldehyde is a precursor for creating sweet and warm scent molecules. [2] Other Industrial Applications: These compounds are also used in the synthesis of dyes, pigments, agrochemicals, and specialty polymers. [2][4][5]They are frequently employed in condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, to build more complex molecular architectures like chalcones and other flavonoids, which exhibit a range of biological activities. [6][14][15]

Quantitative Data Summary

The characterization of dimethoxybenzaldehyde isomers is crucial for confirming their identity and purity. Below is a table summarizing typical spectroscopic data for a representative isomer, 2,5-Dimethoxybenzaldehyde.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [11][12] |

| Molar Mass | 166.17 g/mol | [11][12] |

| Melting Point | 46-52 °C | [11] |

| Boiling Point | 146 °C at 10 mmHg | [11] |

| Appearance | Yellow to beige crystalline solid | [11] |

Spectroscopic analysis, including ¹H NMR, ¹³C NMR, and IR spectroscopy, provides a unique fingerprint for each isomer, allowing for their unambiguous identification. [16]

Conclusion

While the specific history of 2-Ethyl-4,6-dimethoxybenzaldehyde remains elusive, the broader family of dimethoxybenzaldehydes holds a significant and well-documented place in the annals of chemical research. From the classical formylation reactions developed over a century ago to their modern applications in drug discovery and materials science, these compounds continue to be indispensable tools for synthetic chemists. The ongoing exploration of new synthetic routes and applications ensures that the rich history of substituted benzaldehydes will continue to evolve, enabling future innovations in science and technology.

References

- Vilsmeier haack reaction | PPTX - Slideshare. (n.d.).

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Gattermann Reaction - Mechanism, Examples, Application, FAQs - Careers360. (2025, July 2). Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

-

Gattermann Aldehyde Synthesis. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Gattermann reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

How benzene is converted into benzaldehyde by Gatterman-Koch reaction? Write equations. - Vedantu. (2025, November 26). Retrieved from [Link]

-

2,5-Dimethoxy-4-ethylbenzaldehyde | C11H14O3 | CID 606644 - PubChem. (n.d.). Retrieved from [Link]

-

2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10). Retrieved from [Link]

-

Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. (n.d.). Retrieved from [Link]

-

What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? (2025, May 12). Retrieved from [Link]

-

What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? - Knowledge - Bloom Tech. (2025, April 12). Retrieved from [Link]

-

The crystal structures of four dimethoxybenzaldehyde isomers - PMC - NIH. (n.d.). Retrieved from [Link]

-

ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26). Retrieved from [Link]

-

2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde - R Discovery. (2016, February 27). Retrieved from [Link]

-

2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies - SciSpace. (n.d.). Retrieved from [Link]

-

2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem. (n.d.). Retrieved from [Link]

-

2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H - Safrole. (n.d.). Retrieved from [Link]

-

What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? - Shenzhou Chemical. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E) - ResearchGate. (2025, August 7). Retrieved from [Link]

-

How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions? (2024, December 12). Retrieved from [Link]

-

The Role of Fine Chemical Intermediates: Synthesis with Ethyl 4-Methoxybenzoate. (2026, February 27). Retrieved from [Link]

-

2,5-Dimethoxybenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

- US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. News - What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? [unilongmaterial.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. careers360.com [careers360.com]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 9. How benzene is converted into benzaldehyde by GattermanKoch class 11 chemistry CBSE [vedantu.com]

- 10. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. safrole.com [safrole.com]

- 12. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

- 15. bloomtechz.com [bloomtechz.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Vilsmeier-Haack Formylation of 2-Ethyl-3,5-dimethoxybenzene

Executive Summary & Scope

The introduction of a formyl group onto an electron-rich aromatic ring is a fundamental transformation in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. The Vilsmeier-Haack reaction remains the premier methodology for this transformation due to its scalability, mild conditions, and excellent regiochemical fidelity[1].

This application note details the standardized protocol for the formylation of 2-ethyl-3,5-dimethoxybenzene (systematically named 1-ethyl-2,4-dimethoxybenzene). By leveraging the synergistic activating effects of the substrate's substituents, this protocol selectively yields 5-ethyl-2,4-dimethoxybenzaldehyde , a highly versatile building block for downstream pharmaceutical synthesis.

Mechanistic Rationale & Regioselectivity

The Vilsmeier-Haack reaction relies on the in situ generation of a chloromethyleneiminium ion (the Vilsmeier reagent) via the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF)[2].

Regiochemical Control: The substrate, 2-ethyl-3,5-dimethoxybenzene, features two strongly activating, ortho/para-directing methoxy groups (+M effect) and one weakly activating ethyl group (+I effect).

-

The position between the two methoxy groups is highly sterically hindered, making electrophilic attack kinetically unfavorable.

-

Electrophilic Aromatic Substitution (EAS) occurs almost exclusively at the less hindered position that is para to the C3-methoxy group and ortho to the C5-methoxy group[3].

-

Following the EAS, an intermediate aryl iminium salt is formed, which must be actively hydrolyzed to afford the final benzaldehyde product[4].

Workflow and mechanism of the Vilsmeier-Haack formylation of 2-ethyl-3,5-dimethoxybenzene.

Reaction Components & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Function | Safety / Handling |

| 2-Ethyl-3,5-dimethoxybenzene | 166.22 | 1.0 | Substrate | Irritant; handle with gloves. |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | Activating Agent | Highly corrosive; reacts violently with water. |

| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 | Reagent & Solvent | Teratogen; use strictly in a fume hood. |

| Sodium Acetate (NaOAc) | 82.03 | Excess | Hydrolysis Buffer | Mild irritant; used as a saturated aqueous solution. |

Self-Validating Experimental Protocol

Step 1: Preparation of the Vilsmeier Reagent

-

Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, pressure-equalizing dropping funnel, nitrogen inlet, and an internal temperature probe.

-

Charge the flask with anhydrous DMF (5.0 eq) and cool to 0 °C using an ice-salt bath.

-

Add POCl₃ (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes.

Scientist's Insight (Causality): The formation of the chloromethyleneiminium ion is highly exothermic. It is critical to maintain the internal temperature strictly below 5 °C. Thermal runaway at this stage will cause the Vilsmeier reagent to decompose into dimethylamine hydrochloride, visually indicated by a deep yellow/brown discoloration, which severely degrades the reaction yield[2].

Step 2: Substrate Addition and EAS Execution

-

Dissolve 2-ethyl-3,5-dimethoxybenzene (1.0 eq) in a minimal volume of anhydrous DMF.

-

Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Remove the cooling bath. Allow the reaction mixture to warm to ambient temperature, then heat to 60–70 °C for 3–4 hours.

Scientist's Insight (Validation): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.7) will gradually disappear. Do not expect to see the final aldehyde on the TLC at this stage; the intermediate is a highly polar, baseline-retained iminium salt.

Step 3: Quenching and Iminium Hydrolysis

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly over crushed ice (approximately 10× the volume of DMF used) under vigorous stirring.

Scientist's Insight (Causality): This step safely quenches unreacted POCl₃. However, the intermediate aryl iminium salt is highly water-soluble and stable in acidic aqueous conditions. Attempting an organic extraction at this stage will result in 0% yield[1].

-

Add a saturated aqueous solution of Sodium Acetate (NaOAc) or 10% NaOH dropwise until the pH of the solution reaches 7–8.

-

Heat the aqueous mixture gently to 40 °C for 30–45 minutes.

Scientist's Insight (Causality): Alkaline hydrolysis is the mechanistic trigger that converts the iminium intermediate into the target benzaldehyde. The mild heating accelerates the nucleophilic attack of water and the subsequent expulsion of dimethylamine gas[4].

Step 4: Work-up and Isolation

-

Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

-

Wash the combined organic layers with distilled water (3 × 50 mL) to remove residual DMF, followed by a final wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel flash chromatography (gradient: 100% Hexanes to 80:20 Hexanes/EtOAc) to afford 5-ethyl-2,4-dimethoxybenzaldehyde as a crystalline solid or viscous oil (Typical Yield: 75–85%).

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized product, cross-reference the isolated material against the expected analytical markers below.

| Analytical Method | Expected Signals / Observations | Causality / Structural Assignment |

| TLC (Hexanes:EtOAc 4:1) | Rf ~ 0.4 (Strongly UV active) | The introduced formyl group increases polarity relative to the starting material (Rf ~ 0.7). |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.30 (s, 1H) | Diagnostic resonance of the formyl proton (-CHO). |

| ¹H NMR | δ 7.65 (s, 1H) | Aromatic C6-H. Highly deshielded by the ortho-formyl group. |

| ¹H NMR | δ 6.40 (s, 1H) | Aromatic C3-H. Highly shielded by the two ortho-methoxy groups. |

| ¹H NMR | δ 3.90 (s, 3H), 3.88 (s, 3H) | Methoxy protons (-OCH₃). |

| ¹H NMR | δ 2.58 (q, J = 7.5 Hz, 2H) | Benzylic methylene protons of the ethyl group. |

| ¹H NMR | δ 1.18 (t, J = 7.5 Hz, 3H) | Terminal methyl protons of the ethyl group. |

| LC-MS (ESI+) | m/z 195.1 [M+H]⁺ | Confirms the molecular weight of the formylated product (Exact Mass: 194.09). |

Troubleshooting & Optimization

-

Low Yield / High Starting Material Recovery: Usually indicates that the Vilsmeier reagent decomposed prior to substrate addition. Ensure POCl₃ is titrated slowly and the internal temperature never exceeds 5 °C during Step 1.

-

Product is Trapped in the Aqueous Phase: If the organic extraction yields no product, the iminium salt was not fully hydrolyzed. Re-adjust the aqueous phase to pH 8 and heat to 40 °C for an additional hour before re-extracting.

-

DMF Contamination in NMR: DMF often carries over into the organic phase. Ensure rigorous washing of the Ethyl Acetate layer with copious amounts of water (Step 4.2) prior to concentration.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from:[Link]

-

Master Organic Chemistry. Vilsmeier-Haack Reaction. Retrieved from:[Link]

-

Wikipedia. Vilsmeier–Haack reaction. Retrieved from:[Link]

Sources

Application Note: Overcoming Steric and Electronic Deactivation in the Knoevenagel Condensation of 2-Ethyl-4,6-dimethoxybenzaldehyde

Executive Summary

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction widely utilized in drug discovery and materials science. However, applying standard condensation protocols to highly substituted, electron-rich aromatic systems—such as 2-Ethyl-4,6-dimethoxybenzaldehyde —often results in poor yields, extended reaction times, and incomplete conversion.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to optimize this challenging transformation. By leveraging microwave-assisted solvent-free conditions and Lewis acid catalysis, researchers can reliably bypass the inherent mechanistic barriers of this substrate, ensuring high-purity, scalable yields.

Mechanistic Rationale: The Dual-Deactivation Challenge